molecular formula C4HClF6 B1310807 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro- CAS No. 400-44-2

2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-

Cat. No. B1310807
CAS RN: 400-44-2
M. Wt: 198.49 g/mol
InChI Key: JRENXZBKMHPULY-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-" is a fluorinated olefin with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the behavior and synthesis of structurally related compounds, which can be informative for understanding the properties and reactivity of "2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-".

Synthesis Analysis

A novel synthetic route for a related compound, Z-1,1,1,4,4,4-hexafluoro-2-butene, was developed through a three-step reaction process involving vapor-phase catalytic fluorination, liquid-phase dechlorination, and gas-phase hydrogenation . This method could potentially be adapted for the synthesis of "2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cis-1,4-dichloro-2-butene, a compound with a similar backbone to "2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-", has been determined by gas phase electron diffraction . This technique could be applied to determine the molecular structure of "2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-" and provide insights into its conformational composition.

Chemical Reactions Analysis

The reactivity of polyfluoro-3-chloro-1-butenes in epoxidation reactions has been studied, showing that the reaction with sodium hypohalites leads to cleavage of the carbon skeleton at the double bond . This suggests that "2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-" may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related fluorinated olefins have been explored in various studies. For instance, the high-pressure isomerization of trans-1,4-bis(methylthio)hexafluoro-2-butene to cis- and trans-1,4-bis(methylthio)hexafluoro-1-butene has been described, which could provide insights into the behavior of "2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-" under similar conditions . Additionally, the electrochemical preparation of functionalized isoprene units, such as 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, could offer a perspective on the electrochemical properties of fluorinated olefins .

Scientific Research Applications

1. Thermal Conductivity Measurement

  • Application Summary : The compound, also known as R-1336mzz (Z), has been used in experiments to measure and correlate its thermal conductivity in vapor, liquid, and supercritical states .
  • Methods of Application : Experimental data were obtained using a transient hot-wire apparatus over a temperature range from 192 K to 498 K and at pressures from 0.05 MPa to 69 MPa .
  • Results : The experimental data reported have an uncertainty of 1% for the liquid and supercritical regions (densities above 600 kg·m −3), 1.5% for vapor and supercritical regions (pressures greater than or equal to 1 MPa and densities less than 200 kg·m −3), 3% for supercritical states (densities between 200 kg·m −3 and 600 kg·m −3), and 3% for vapor and supercritical states (pressures below 1 MPa) .

2. Pyrolysis

  • Application Summary : The compound has been used in thermal decomposition experiments to evaluate its thermal stability and the production of hydrogen fluoride (HF) .
  • Methods of Application : A series of thermal decomposition experiments were conducted over a temperature range of 873–1073 K .
  • Results : The experimental results showed that HF concentration gradually increased with the elevation of thermal decomposition temperature .

3. Working Fluid for Organic Rankine Power Cycles

  • Application Summary : The compound is used as a working fluid for organic Rankine power cycles, as a refrigerant for use in chillers, and as a foam-blowing agent .
  • Methods of Application : The compound is used in a Rankine cycle, a construct used to evaluate the performance of steam turbine systems .
  • Results : The use of this compound as a working fluid not only benefits the natural environment, but it can also enable 17% higher net cycle efficiencies over HFC-245fa .

4. Mass Spectrometry

  • Methods of Application : The compound’s mass spectrum is obtained using electron ionization .
  • Results : The mass spectrum data is used to identify the compound and determine its molecular structure .

5. Refrigerant

  • Application Summary : The compound is used as a refrigerant in chillers .
  • Methods of Application : The compound is used in cooling systems where it absorbs heat from the environment and cools down the system .
  • Results : The use of this compound as a refrigerant helps in efficient cooling of systems .

6. Foam-Blowing Agent

  • Application Summary : The compound is used as a foam-blowing agent .
  • Methods of Application : The compound is used in the production of foams where it helps in the expansion of the foam material .
  • Results : The use of this compound as a foam-blowing agent helps in the production of lightweight and insulating foams .

7. Mass Spectrometry

  • Application Summary : The compound is used in mass spectrometry, a technique that helps identify the amount and type of chemicals present in a sample .
  • Methods of Application : The compound’s mass spectrum is obtained using electron ionization .
  • Results : The mass spectrum data is used to identify the compound and determine its molecular structure .

Safety And Hazards

When handling “2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-”, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Dust and aerosols should be avoided and non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .

Future Directions

“2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-” is considered a new environmentally friendly substitute due to its short atmospheric lifetime and a Global Warming Potential (GWP) of about 9 .

properties

IUPAC Name

(Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF6/c5-2(4(9,10)11)1-3(6,7)8/h1H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRENXZBKMHPULY-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\Cl)\C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073178
Record name 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-

CAS RN

400-44-2, 3414-09-3
Record name 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M654BO4V87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.